molecular formula C6H14O3 B105927 3-Isopropoxy-1,2-propanediol CAS No. 17226-43-6

3-Isopropoxy-1,2-propanediol

Cat. No. B105927
CAS RN: 17226-43-6
M. Wt: 134.17 g/mol
InChI Key: UNFGWQUDDQBNLD-UHFFFAOYSA-N
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Description

“3-Isopropoxy-1,2-propanediol” is a chemical compound with the molecular formula C6H14O3 . It is also known by other names such as “1-Isopropoxy-2,3-propanediol”, “3-Isopropoxypropane-1,2-diol”, and "1,2-Propanediol, 3-isopropoxy-" .

Scientific Research Applications

Industrial Applications

  • Bio-based Production of Chemicals : 1,3-Propanediol, a relative compound of 3-Isopropoxy-1,2-propanediol, is notable for its use in producing high-performance polymers. Novel separation technologies like salting-out extraction significantly enhance the economic viability of its bioproduction from fermentation broth (Wischral et al., 2017).

  • Catalysis and Chemical Transformation : Studies have shown that propanediols can be used in organic modification processes, such as the transesterification of methoxy-modified kaolinite, leading to potential applications in specific adsorption and regioselective reactions (Itagaki & Kuroda, 2003).

  • Fuel Cell Technology : Research indicates that isomers of propanediol, like 1,2-propanediol and 1,3-propanediol, can be effectively used in direct liquid fuel cells, showing potential for better performance in energy generation (Chino et al., 2020).

Biotechnological Production

  • Microbial Production of Chemicals : There's considerable interest in microbial production of 1,3-Propanediol for its applications as a precursor in manufacturing biodegradable plastics, solvents, adhesives, and more. Genetic engineering and bioprocess cultivation techniques are crucial in this area (Kaur, Srivastava & Chand, 2012).

  • Metabolic Engineering for Enhanced Production : Genetic modifications in microorganisms like E. coli have shown promising results in the production of 1,3-propanediol directly from glucose, which could offer a sustainable alternative to traditional chemical synthesis methods (Liang et al., 2010).

Material Science and Polymer Production

  • Polymer Synthesis : 1,3-Propanediol serves as a monomer in polymer production, particularly in creating polyesters, polyethers, and polyurethanes. Its biotechnological production represents a shift towards more sustainable and environmentally friendly methods (Xiu & Zeng, 2008).

properties

IUPAC Name

3-propan-2-yloxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-5(2)9-4-6(8)3-7/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFGWQUDDQBNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50892336
Record name Isopropyl glycerol ether
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URL https://comptox.epa.gov/dashboard/DTXSID50892336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropoxy-1,2-propanediol

CAS RN

17226-43-6
Record name 3-Isopropoxy-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17226-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isopropoxy-1,2-propanediol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46560
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isopropyl glycerol ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50892336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 3-L separable flask equipped with a stirrer and a condenser, 1200 g of isopropanol was introduced. Then 4.6 g of sodium was added and heated to 80° C. to dissolve. After complete dissolution of the sodium, 300 g of glycidol was dropped at 80° C. over 1 hour. After completion of the dropping, stirring was conducted for 3 hours. Then the stirring was stopped and the mixture was cooled to room temperature. At this time, the mixture separated into an upper layer and a lower layer. The upper layer was isolated and concentrated by an evaporator. Furthermore, 3-isopropoxy-1,2-propanediol (boiling point: 60° C./2 mmHg) was obtained through distillation under reduced pressure. 3-Isopropoxy-1,2-propanediol thus obtained is a model compound in the case where one molecule of glycidol reacted with a hydroxyl group of EVOH.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
1200 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LB Nielsen - 2017 - core.ac.uk
This report is the culmination of 3 years of Ph. D. studies conducted between 2013–2016 at the Department of Chemistry, Technical University of Denmark and financed by the Danish …
Number of citations: 3 core.ac.uk
SSO Silva, MR Nascimento, RJP Lima, FMT Luna… - AppliedChem, 2023 - mdpi.com
In this study, a purification route was applied to crude glycerol and its valorization via etherification was evaluated. Crude glycerol samples were obtained through transesterification …
Number of citations: 3 www.mdpi.com

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